N-(4-ethylphenyl)-2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Overview
Description
N-(4-ethylphenyl)-2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities, and is further functionalized with methoxy, sulfonyl, and acetamide groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the methoxy and sulfonyl groups. The final step involves the acylation of the quinoline derivative with N-(4-ethylphenyl)acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinoline core can be reduced to form a hydroxyl group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can enhance the compound’s binding affinity to certain enzymes, inhibiting their activity. Additionally, the methoxy and acetamide groups can modulate the compound’s solubility and bioavailability, influencing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethylphenyl)-4-methoxybenzenesulfonamide
- N-(4-methoxyphenyl)-2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Uniqueness
N-(4-ethylphenyl)-2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
N-(4-ethylphenyl)-2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H24N2O6S with a molecular weight of 492.5 g/mol. Its structural features include a quinoline core with various substituents that may influence its biological activity.
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have indicated that derivatives of quinoline compounds can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Specifically, it has been shown to increase levels of active caspases (Caspase 3, 8, and 9), which are crucial for the apoptotic process .
- Pro-apoptotic Activity : The compound has demonstrated significant pro-apoptotic effects in vitro. For example, treatment with related compounds resulted in a marked increase in apoptotic cell populations in cancer cell lines such as MCF-7 .
- Antimicrobial Properties : Some studies suggest that quinoline derivatives possess antimicrobial activity against various pathogens, although specific data on this compound's efficacy against bacteria or fungi is limited.
Efficacy in Preclinical Studies
Several preclinical studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 8g | MCF-7 | 1.575 | Induces apoptosis via caspase activation |
Doxorubicin | MCF-7 | 1.136 | Chemotherapy agent with similar mechanisms |
The compound 8g exhibited an IC50 value of 1.575 µM against the MCF-7 cell line, indicating potent antiproliferative activity compared to doxorubicin .
Study on Apoptotic Mechanisms
In a study focused on the apoptotic mechanisms induced by quinoline derivatives, it was found that treatment with certain derivatives led to significant changes in cell cycle distribution. Specifically, there was an increase in the G2/M phase population and a corresponding decrease in G0/G1 phase cells after treatment with compound 8g . This suggests that the compound effectively disrupts normal cell cycle progression.
Antimicrobial Activity
While specific studies on this compound are sparse, related quinoline compounds have shown promise as antimicrobial agents. For instance, some derivatives have been effective against resistant strains of bacteria due to their ability to interfere with bacterial DNA synthesis .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[6-methoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-19-7-9-20(10-8-19)28-26(30)17-29-16-25(35(32,33)22-12-5-18(2)6-13-22)27(31)23-15-21(34-3)11-14-24(23)29/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNGFIIMDBQQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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